BenchChemオンラインストアへようこそ!

1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Physicochemical profiling Drug design Permeability prediction

1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (CAS 18332-24-6) is a C1-methylated, N-acetylated 1,2,3,4-tetrahydroisoquinoline (THIQ) derivative with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol. Commercially, this compound is supplied by reputable vendors such as Bidepharm at a standard purity of 97%, with batch-specific quality documentation including NMR, HPLC, and GC analyses available for procurement qualification.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 18332-24-6
Cat. No. B6601225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
CAS18332-24-6
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCC1C2=CC=CC=C2CCN1C(=O)C
InChIInChI=1S/C12H15NO/c1-9-12-6-4-3-5-11(12)7-8-13(9)10(2)14/h3-6,9H,7-8H2,1-2H3
InChIKeyLFUKQXSYELYCNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (CAS 18332-24-6): Core Identity and Procurement Profile


1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (CAS 18332-24-6) is a C1-methylated, N-acetylated 1,2,3,4-tetrahydroisoquinoline (THIQ) derivative with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol . Commercially, this compound is supplied by reputable vendors such as Bidepharm at a standard purity of 97%, with batch-specific quality documentation including NMR, HPLC, and GC analyses available for procurement qualification . The compound belongs to the broader THIQ alkaloid class, but its specific substitution pattern—featuring both an N-acetyl group and a C1-methyl substituent—confers distinct physicochemical and reactivity properties that differentiate it from simpler analogs in procurement decisions.

Why 1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone Cannot Be Generically Substituted by Other N-Acetyl Tetrahydroisoquinolines


The C1-methyl group in 1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is not merely a peripheral substituent; it fundamentally alters the compound's steric environment, conformational profile, and metabolic stability relative to non-methylated N-acetyl-THIQ analogs. In metabolic studies of tetrahydroisoquinoline compounds, the 1-methyl group has been shown to shift metabolic pathways, specifically reducing aromatization to dihydroisoquinoline species and influencing CYP-mediated oxidation profiles [1]. Furthermore, this compound exists as a saturated THIQ with a tertiary amide, distinguishing it from both its C1-methylene analog (which bears an exocyclic double bond acting as a Michael acceptor) and from secondary amine THIQs that are prone to N-oxidation and N-dealkylation [2]. These structural distinctions produce tangible differences in molecular weight (189.25 vs. 175.23 g/mol for the non-methyl analog), lipophilicity, and hydrogen bonding capacity that researchers must account for—generic substitution risks altered receptor binding kinetics, unintended off-target reactivity, and irreproducible biological results. The following quantitative evidence details precisely where differentiation is measurable and procurement-relevant.

Quantitative Differentiation Evidence for 1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (CAS 18332-24-6) vs. Closest Analogs


Molecular Weight Differentiation vs. 2-Acetyl-1,2,3,4-tetrahydroisoquinoline: Impact on Permeability and Dosing Calculations

The target compound bears a C1-methyl group absent in the simplest N-acetyl-THIQ analog 2-acetyl-1,2,3,4-tetrahydroisoquinoline (CAS 14028-67-2). This structural difference produces a molecular weight increase of 14.02 g/mol (189.25 vs. 175.23 g/mol) [1]. The additional methyl group also reduces the number of rotatable bonds from 1 to 0, as confirmed by computed physicochemical data [1], effectively locking the conformation and altering the compound's topological polar surface area contributions relative to the comparator.

Physicochemical profiling Drug design Permeability prediction

C1-Methyl Conformational Lock and Metabolic Stability Advantage Over Non-Methylated N-Acetyl-THIQ Analogs

Metabolic studies on tetrahydroisoquinoline derivatives demonstrate that the presence of a C1-methyl group substantially alters the metabolic pathway. In rat liver microsome studies, 1-methyl-THIQ was shown to produce only 1.0% of the aromatized metabolite 1-methyl-3,4-dihydroisoquinoline, whereas the non-methylated parent compound (TIQ) produced 2.5% of its corresponding dihydroisoquinoline metabolite under identical conditions [1]. The N-acetyl group on the target compound further blocks the primary metabolic soft spot (N-dealkylation) that affects secondary amine THIQs, providing a dual metabolic shield absent in non-acetylated or non-methylated analogs.

Metabolic stability CYP metabolism Neuropharmacology

Absence of Exocyclic Michael Acceptor Reactivity: Safety and Specificity Advantage Over the C1-Methylene Analog

The C1-methylene analog 2-acetyl-1-methylene-1,2,3,4-tetrahydroisoquinoline (CAS 4965-16-6, MW 187.24) contains an exocyclic double bond that makes it a potential Michael acceptor, susceptible to nucleophilic attack by biological thiols (e.g., glutathione, cysteine residues in proteins) [1]. In contrast, the target compound is fully saturated at C1, eliminating this electrophilic liability. While both compounds share the same N-acetyl-THIQ core scaffold, their reactivity profiles differ fundamentally: the methylene analog has been observed to undergo unexpected acyl migration under microwave conditions, whereas the saturated C1-methyl compound is chemically stable under standard laboratory conditions [1].

Chemical stability Off-target reactivity Assay reproducibility

Synthetic Utility in One-Pot Metal-Free Double Alkylation: Building Block Advantage for Medicinal Chemistry

1-Methyl-3,4-dihydroisoquinoline (1-Me-DHIQ), the direct synthetic precursor to the target compound, has been established as a uniquely effective substrate for metal-free one-pot double alkylation reactions. Under mild conditions, two different alkyl groups can be chemoselectively installed—one at the nitrogen and another at the C1-methyl group—enabling rapid diversification to complex THIQ derivatives [1]. The target compound, as the N-acetylated derivative of 1-Me-DHIQ, serves as a protected, stable form of this versatile building block that can be selectively deprotected to regenerate the reactive dihydroisoquinoline intermediate for further functionalization.

Medicinal chemistry Library synthesis C-C bond formation

Vendor-Documented Purity and Batch QC Consistency for Reproducible Research

Bidepharm supplies 1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone at a standard purity of 97% and provides batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of documented characterization exceeds what is typically available for generic 2-acetyl-1,2,3,4-tetrahydroisoquinoline (CAS 14028-67-2), which is commonly offered at variable purity levels ranging from 95% to 98% across different vendors . For procurement decisions where batch-to-batch reproducibility and impurity profiling are critical—such as in pharmacological assay qualification or building block supply for lead optimization—the availability of standardized QC documentation reduces the burden of in-house re-characterization.

Quality control Reproducibility Procurement specification

Recommended Procurement and Application Scenarios for 1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (CAS 18332-24-6)


THIQ-Focused Medicinal Chemistry Library Synthesis Requiring Dual Diversification Vectors

For medicinal chemistry programs targeting GPCRs, ion channels, or CNS receptors where tetrahydroisoquinoline scaffolds are privileged, this compound serves as an ideal building block. The N-acetyl group provides a stable protecting group during storage and handling, while the C1-methyl substituent creates a second diversification point upon deprotection and one-pot double alkylation, enabling the construction of 2,N-disubstituted THIQ libraries that explore chemical space inaccessible from non-methylated analogs . Procurement of the 97% purity, QC-documented material from Bidepharm ensures batch consistency across library synthesis cycles, which is critical for SAR interpretation .

In Vitro Pharmacology Studies Requiring Metabolically Stable THIQ Tool Compounds

When designing in vitro pharmacology experiments (e.g., receptor binding assays, cellular functional assays) that require a tetrahydroisoquinoline-based tool compound with reduced metabolic liability, the target compound's C1-methyl group and N-acetyl cap collectively provide protection against both aromatization (≥2.5-fold reduction based on THIQ class data) and oxidative N-dealkylation . This metabolic shielding is particularly relevant for long-duration cell-based assays (≥24 hours) where non-stabilized THIQ analogs may undergo significant degradation, confounding EC50/IC50 determinations.

Target-Based Screening Campaigns Requiring Non-Electrophilic THIQ Scaffolds

For high-throughput or focused screening campaigns—particularly those using biochemical or biophysical assays susceptible to false positives from covalent protein modification—this compound's saturated C1-methyl structure eliminates the Michael acceptor liability present in the C1-methylene analog (CAS 4965-16-6). The C1-methylene analog has been documented to undergo unexpected acyl migration reactions, indicating inherent chemical instability . Using the saturated compound as a screening scaffold rather than the methylene analog avoids confounding hits arising from non-specific covalent reactivity, improving assay signal-to-noise and hit triage efficiency.

Procurement for Regulated or Multi-Site Collaborative Research Requiring Auditable QC Traceability

In GLP-compliant laboratories, multi-site collaborative studies, or experiments intended to support patent filings where experimental reproducibility must be documented, the availability of batch-specific QC reports (NMR, HPLC, GC) from Bidepharm for this compound at 97% purity provides auditable traceability that generic vendor purity claims do not . This procurement scenario is distinct from purchasing the non-methyl analog (CAS 14028-67-2), where purity specifications vary between 95% and 98% across suppliers and QC documentation is inconsistently provided , creating ambiguity in impurity profiling that can undermine regulatory or legal scrutiny of experimental results.

Quote Request

Request a Quote for 1-(1-Methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.